

# Early Clinical Insights into Perzebertinib (ZN-A-1041): A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Perzebertinib** (also known as ZN-A-1041) is an investigational, orally bioavailable, potent, and highly selective tyrosine kinase inhibitor (TKI) targeting the human epidermal growth factor receptor 2 (HER2). Early preclinical and clinical data suggest that **Perzebertinib** holds promise in the treatment of HER2-positive solid tumors, including those with challenging brain metastases, a significant area of unmet need in oncology. This technical guide synthesizes the available early clinical trial results for **Perzebertinib**, providing a detailed look at its mechanism of action, clinical efficacy, safety profile, and the methodologies employed in its initial human studies.

### **Mechanism of Action**

**Perzebertinib** is designed to selectively inhibit the tyrosine kinase activity of HER2 (also known as ErbB2), a receptor tyrosine kinase that is overexpressed in a variety of cancers, most notably in a subset of breast and gastric cancers.[1] Unlike other members of the epidermal growth factor receptor (EGFR) family, HER2 does not have a known direct ligand. Its activation is primarily driven by heterodimerization with other ligand-bound EGFR family members, such as EGFR (HER1), HER3, and HER4, or through homodimerization when overexpressed. This dimerization leads to the autophosphorylation of the intracellular kinase domain, initiating a cascade of downstream signaling pathways crucial for cell proliferation, survival, and differentiation.







The primary signaling pathways activated by HER2 are the phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR and the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathways. **Perzebertinib**, by blocking the ATP-binding site of the HER2 kinase domain, inhibits its autophosphorylation and subsequent activation of these downstream pathways, ultimately leading to reduced tumor cell proliferation and survival. Preclinical data indicate that **Perzebertinib** has a high selectivity for HER2 over EGFR.

# **Signaling Pathway**





HER2 Signaling and Inhibition by Perzebertinib

Click to download full resolution via product page



Caption: **Perzebertinib** inhibits HER2, blocking downstream PI3K/Akt and MAPK/ERK signaling pathways.

## **Early Clinical Trial Results**

The primary source of early clinical data for **Perzebertinib** comes from the Phase 1 clinical trial NCT04487236. This multicenter, open-label study was designed to evaluate the safety, tolerability, pharmacokinetics (PK), and efficacy of **Perzebertinib** as a single agent and in combination with other therapies in patients with HER2-positive advanced solid tumors.[2] A subsequent Phase 1/2 study, NCT05593094, is also underway.[3]

### Efficacy Data (NCT04487236)

The NCT04487236 study consisted of three parts: Phase 1a (monotherapy dose escalation), Phase 1b (combination therapy dose escalation), and Phase 1c (combination therapy dose expansion).[2] The combination therapy in the later phases included capecitabine and trastuzumab.[2]

Table 1: Preliminary Efficacy of **Perzebertinib** in HER2-Positive Breast Cancer with Brain Metastases (NCT04487236, Phase 1c)



| Efficacy Endpoint                         | Result      | 95% Confidence Interval   |
|-------------------------------------------|-------------|---------------------------|
| Overall Response Rate (ORR)               | 73.0%       | 55.88% - 86.21%           |
| - Complete Response (CR)                  | 5.4%        | -                         |
| - Partial Response (PR)                   | 67.5%       | -                         |
| Disease Control Rate (DCR)                | 100%        | 90.51% - 100.0%           |
| Median Duration of Response (DOR)         | 12.6 months | 6.70 - 16.59 months       |
| Median Progression-Free<br>Survival (PFS) | 14.0 months | 9.13 - 17.94 months       |
| Intracranial ORR (iORR)                   | 64.9%       | 47.46% - 79.79%           |
| - Intracranial CR                         | 24.0%       | -                         |
| - Intracranial PR                         | 40.5%       | -                         |
| Intracranial DCR                          | 91.9%       | 78.09% - 98.30%           |
| Median Intracranial DOR                   | 14.7 months | 6.51 months - Not Reached |
| Median Intracranial PFS                   | 17.4 months | 8.74 - 19.61 months       |

Data based on 37 evaluable patients in the Phase 1c portion of the trial.

### Safety and Tolerability (NCT04487236)

In the Phase 1a and 1b portions of the study, no dose-limiting toxicities were observed. The Phase 1c portion, which enrolled 40 patients, provided more detailed safety data.

Table 2: Grade ≥3 Treatment-Related Adverse Events (TRAEs) in ≥5% of Patients (NCT04487236, Phase 1c)



| Adverse Event                              | Percentage of Patients |
|--------------------------------------------|------------------------|
| Hepatic function impairment                | 8.7%                   |
| Headache                                   | 8.7%                   |
| Hyperbilirubinemia                         | 5.7%                   |
| Increased alanine transaminase (ALT)       | 5.7%                   |
| Increased aspartate aminotransferase (AST) | 5.7%                   |
| Increased gamma-glutamyl transferase (GGT) | 5.7%                   |
| Decreased white blood cell count           | 5.7%                   |

### **Pharmacokinetics**

Pharmacokinetic data from the early trials indicated that exposure to **Perzebertinib** increased with dose escalation. Detailed pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life from these early studies are not yet publicly available. A separate Phase 1 study (NCT07051993) has been completed to evaluate the relative bioavailability of different formulations and the effect of food and proton pump inhibitors on the pharmacokinetics of **Perzebertinib** in healthy subjects.

# Experimental Protocols Clinical Trial Design (NCT04487236)

The NCT04487236 study was a Phase 1, multicenter, open-label trial with three main phases:

- Phase 1a (Dose Escalation): This phase aimed to determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D) of **Perzebertinib** monotherapy in patients with HER2-positive advanced solid tumors, with or without brain metastases. A "modified 3+3" dose-escalation design was employed.
- Phase 1b (Dose Escalation): This phase evaluated the safety and tolerability of
   Perzebertinib in combination with capecitabine and trastuzumab in patients with HER2 positive advanced breast cancer, including those with brain metastases. A "traditional 3+3"
   dose-escalation design was used.



 Phase 1c (Dose Expansion): This phase further evaluated the safety and efficacy of the combination therapy at the RP2D in a larger cohort of patients with HER2-positive breast cancer with brain metastases.

## **Key Methodologies**

- Tumor Assessment: Tumor responses were evaluated according to the Response Evaluation Criteria in Solid Tumors version 1.1 (RECIST 1.1) for overall response and the Response Assessment in Neuro-Oncology-Brain Metastases (RANO-BM) criteria for intracranial response.
- Safety and Tolerability: Adverse events were graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI-CTCAE).

### **Experimental Workflow**



Click to download full resolution via product page

Caption: Workflow of the NCT04487236 Phase 1 clinical trial for **Perzebertinib**.



### Conclusion

The early clinical trial results for **Perzebertinib** (ZN-A-1041) are encouraging, demonstrating a manageable safety profile and significant antitumor activity, particularly in patients with HER2-positive breast cancer and brain metastases. The high overall and intracranial response rates observed in the Phase 1c study suggest that **Perzebertinib**, in combination with standard-of-care agents, could be a valuable addition to the therapeutic armamentarium for this challenging patient population. Further investigation in larger, randomized clinical trials is warranted to confirm these promising findings and to fully elucidate the clinical potential of this novel HER2-targeted therapy.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. PI3K inhibition results in enhanced HER signaling and acquired ERK dependency in HER2-overexpressing breast cancer PMC [pmc.ncbi.nlm.nih.gov]
- 2. Perzebertinib Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Early Clinical Insights into Perzebertinib (ZN-A-1041): A
  Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b15570206#early-clinical-trial-results-for-perzebertinib-zn-a-1041]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com